Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate
Description
Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate is a methyl ester derivative featuring a piperazine ring substituted with a 4-methoxyphenyl group at the 1-position and a 3-oxopropanoate moiety at the 3-position. This compound is of interest due to its structural similarity to pharmacologically active agents targeting neurotransmitter receptors, particularly dopamine and serotonin receptors. The 4-methoxyphenyl-piperazine motif is a common pharmacophore in receptor ligands, where substituents on the phenyl ring and adjacent functional groups modulate selectivity and potency .
Properties
IUPAC Name |
methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-13-5-3-12(4-6-13)16-7-9-17(10-8-16)14(18)11-15(19)21-2/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJKADUUUQKJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate typically involves the reaction of 4-methoxyphenylpiperazine with methyl 3-oxopropanoate under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain receptors, leading to its biological effects .
Comparison with Similar Compounds
Piperazine-Linked Quinoline Derivatives ()
Compounds C1–C7 from share a piperazine core linked to a quinoline-4-carbonyl group and a methyl benzoate ester. Notably, C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) contains a 4-methoxyphenyl substituent on the quinoline ring, analogous to the target compound’s 4-methoxyphenyl-piperazine group. Key comparisons include:
| Compound | Substituent on Quinoline | Yield (%) | HRMS Data |
|---|---|---|---|
| C1 | Phenyl | 78 | [M+H]⁺: 512.2012 |
| C6 | 4-Methoxyphenyl | 82 | [M+H]⁺: 542.2125 |
| Target | N/A | N/A | N/A |
- The target compound lacks the quinoline scaffold but retains the 4-methoxyphenyl-piperazine motif, suggesting divergent pharmacological targets .
Urea Derivatives with Piperazine-Thiazolyl Moieties ()
Compounds 11a–11o in are urea derivatives featuring a piperazine-linked thiazolyl group. While structurally distinct from the target compound, they share the piperazine core and substituted aryl groups. For example, 11l (3-methoxyphenyl substituent) and 11n (3,4-dimethylphenyl) highlight substituent effects:
| Compound | Aryl Substituent | Yield (%) | ESI-MS [M+H]⁺ |
|---|---|---|---|
| 11l | 3-Methoxyphenyl | 85.2 | 496.3 |
| 11n | 3,4-Dimethylphenyl | 88.2 | 494.3 |
| Target | 4-Methoxyphenyl | N/A | N/A |
Dopamine D4 Receptor Ligands ()
Key differences:
- Selectivity: L-750,667 achieves >2000-fold selectivity for D4 over D2/D3 receptors via its azaindole core. The target compound’s 3-oxopropanoate ester may confer distinct interactions, though both leverage substituted aryl-piperazine motifs for receptor engagement .
Complex Heterocyclic Derivatives ()
The compound in integrates a 4-(4-methoxyphenyl)piperazine group into a multi-ring system with a pyranone and tetrahydrothiophene-dioxide. Comparisons include:
- Functional Groups: The target compound lacks the pyranone and thiophene-dioxide moieties, simplifying its structure. Both compounds may interact with serotonin or dopamine receptors due to the shared 4-methoxyphenyl-piperazine group, but steric and electronic differences could alter binding .
Crystallographically Characterized Esters ()
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate () shares the methyl propanoate ester group with the target compound. However, the sulfanyl-quinazolinone core suggests divergent applications, such as antimicrobial activity.
Biological Activity
Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews the compound's biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 290.31 g/mol
- CAS Number : 303151-62-4
The compound features a piperazine ring, which is known for its biological activity, particularly in modulating neurotransmitter systems.
Neuropharmacological Effects
- Dopamine Receptor Interaction :
- Serotonin Receptor Modulation :
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells . The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.
Study on Dopamine D3 Receptor Antagonists
A study published in MDPI explored the synthesis and evaluation of several D3 receptor antagonists, including derivatives related to this compound. The findings revealed that compounds with similar piperazine moieties exhibited significant binding affinity (Ki values in the nanomolar range) for D3 receptors, suggesting their potential utility in PET imaging for neurological studies .
Anticancer Activity Evaluation
In vitro evaluations conducted on various piperazine derivatives demonstrated that compounds structurally related to this compound could effectively inhibit tumor growth in specific cancer models. The results indicated that these compounds induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Data Summary Table
| Property/Activity | Value/Description |
|---|---|
| Molecular Weight | 290.31 g/mol |
| CAS Number | 303151-62-4 |
| D3 Receptor Affinity (Ki) | ~0.39 nM |
| Anticancer Activity | Inhibits HCT-116 and HEP2 cell lines |
| Mechanism of Action | Induces apoptosis; modulates cell cycle |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
